molecular formula C₁₂H₁₅NO B1162446 1,4-Diethylindolin-2-one

1,4-Diethylindolin-2-one

Cat. No.: B1162446
M. Wt: 189.25
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethylindolin-2-one is a substituted indolinone derivative characterized by ethyl groups at the 1- and 4-positions of its bicyclic structure. The addition of ethyl groups increases its molecular weight to approximately 189.25 g/mol (C₁₂H₁₅NO) and enhances lipophilicity compared to unsubstituted indolin-2-one.

Properties

Molecular Formula

C₁₂H₁₅NO

Molecular Weight

189.25

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indolin-2-one Derivatives

  • 5-Aminoindolin-2-one Hydrochloride (CAS 120266-80-0, Similarity: 0.98 to indolin-2-one) Key Differences: The amino group at the 5-position introduces polarity, reducing LogP compared to 1,4-diethylindolin-2-one. Physicochemical Properties:
Property Indolin-2-one 5-Aminoindolin-2-one HCl This compound (Inferred)
Molecular Formula C₈H₇NO C₈H₇ClN₂O C₁₂H₁₅NO
Molecular Weight (g/mol) 133.15 182.61 ~189.25
LogP (iLOGP) 0.78 0.35 ~2.1 (estimated)
Solubility (ESOL) -2.35 (Log S) -2.10 (Log S) Lower solubility due to lipophilicity
  • Biological Relevance: The amino group may enhance hydrogen bonding, improving target affinity but reducing BBB permeability compared to ethyl-substituted analogs .

Heterocyclic Analogs

  • 1,4-Dimethylpyrrolidin-2-one (CAS N/A, Pyrrolidinone core) Structural Differences: A 5-membered lactam ring vs. indolin-2-one’s 6-membered bicyclic system. Methyl substituents at 1,4-positions reduce steric bulk compared to ethyl groups. Physicochemical Impact: Smaller ring size and methyl groups result in lower molecular weight (~127.18 g/mol) and LogP (~0.5) than this compound . Applications: Pyrrolidinones are common solvents and intermediates, whereas indolinones are more often explored for bioactivity.
  • 5-Hexyl-1,4-dioxan-2-one (CAS 56-40-6) Core Structure: A dioxanone ring with a hexyl chain at position 3. Key Contrasts: The ether-oxygen-rich dioxanone ring increases polarity, while the hexyl chain adds lipophilicity. This combination creates amphiphilic properties distinct from indolin-2-one derivatives .

Tables

Table 1. Comparative Physicochemical Properties

Compound Core Structure Molecular Formula MW (g/mol) LogP (iLOGP) Solubility (ESOL Log S)
Indolin-2-one Indolinone C₈H₇NO 133.15 0.78 -2.35
5-Aminoindolin-2-one HCl Indolinone C₈H₇ClN₂O 182.61 0.35 -2.10
This compound Indolinone C₁₂H₁₅NO ~189.25 ~2.1 < -3.0 (estimated)
1,4-Dimethylpyrrolidin-2-one Pyrrolidinone C₆H₁₁NO ~127.18 ~0.5 -1.80

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